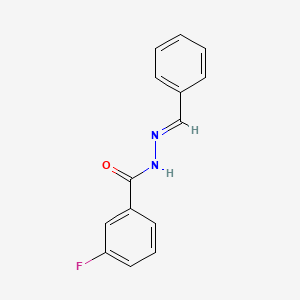

N'-benzylidene-3-fluorobenzohydrazide

Descripción

The exact mass of the compound N'-benzylidene-3-fluorobenzohydrazide is 242.08554114 g/mol and the complexity rating of the compound is 300. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality N'-benzylidene-3-fluorobenzohydrazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N'-benzylidene-3-fluorobenzohydrazide including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

N-[(E)-benzylideneamino]-3-fluorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FN2O/c15-13-8-4-7-12(9-13)14(18)17-16-10-11-5-2-1-3-6-11/h1-10H,(H,17,18)/b16-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXHHZPGGESPJFS-MHWRWJLKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=NNC(=O)C2=CC(=CC=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=N/NC(=O)C2=CC(=CC=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

N'-benzylidene-3-fluorobenzohydrazide chemical structure and properties

The following technical guide details the chemical structure, synthesis, and properties of N'-benzylidene-3-fluorobenzohydrazide , a significant fluorinated hydrazone scaffold used in medicinal chemistry.

Structural Analysis, Synthesis, and Pharmacological Potential

Executive Summary

N'-benzylidene-3-fluorobenzohydrazide is a synthetic hydrazone derivative formed by the condensation of 3-fluorobenzohydrazide and benzaldehyde. As a member of the N-acylhydrazone class, it serves as a privileged scaffold in drug discovery, particularly for its ability to coordinate transition metals (Fe, Cu, Zn) and inhibit specific enzymes through hydrogen bonding interactions. The incorporation of a fluorine atom at the meta position of the benzoyl ring enhances metabolic stability by blocking cytochrome P450 oxidation at a vulnerable site, while simultaneously modulating lipophilicity (logP) to improve membrane permeability.

This guide provides a comprehensive analysis of its chemical identity, a validated synthesis protocol, structural characterization data, and an overview of its biological applications.

Chemical Identity & Structural Analysis[1][2][3]

2.1 Nomenclature and Identifiers[1][2][3]

-

IUPAC Name: N'-[(E)-phenylmethylidene]-3-fluorobenzohydrazide

-

CAS Registry Number: Not widely indexed in public databases; derived from 3-Fluorobenzohydrazide (CAS 499-55-8)

-

SMILES: Fc1cccc(C(=O)N/N=C/c2ccccc2)c1

-

Molecular Formula: C₁₄H₁₁FN₂O

-

Molecular Weight: 242.25 g/mol [4]

2.2 Structural Geometry and Electronic Effects

The molecule exists predominantly in the (E)-conformation around the imine (C=N) double bond due to steric minimization between the two aromatic rings.

-

Hydrazone Linker (-C(=O)NH-N=CH-): This moiety acts as a rigid spacer that can adopt a planar or near-planar conformation, facilitating π-electron delocalization. It contains both a hydrogen bond donor (NH) and acceptors (C=O, Nsp2), making it critical for receptor binding.

-

3-Fluoro Substituent: The fluorine atom exerts a strong inductive electron-withdrawing effect (-I) on the benzoyl ring. This reduces the electron density of the amide carbonyl, potentially increasing the acidity of the NH proton and strengthening hydrogen bonding interactions with biological targets.

-

Crystal Packing: Based on analogous structures (e.g., 3-fluorobenzohydrazide derivatives), the crystal lattice is stabilized by intermolecular N-H···O hydrogen bonds, forming supramolecular chains or dimers.

Synthesis & Reaction Mechanism

The synthesis follows a classic Schiff base condensation pathway. The reaction is acid-catalyzed and typically performed in polar protic solvents (Ethanol or Methanol).

3.1 Reaction Scheme (Graphviz Visualization)

Figure 1: Synthetic pathway for N'-benzylidene-3-fluorobenzohydrazide via acid-catalyzed condensation.

3.2 Experimental Protocol

Objective: Synthesis of 5.0 mmol of N'-benzylidene-3-fluorobenzohydrazide.

Reagents:

-

3-Fluorobenzohydrazide (0.77 g, 5.0 mmol)

-

Benzaldehyde (0.53 g, 5.0 mmol)

-

Ethanol (Absolute, 20 mL)

-

Glacial Acetic Acid (3-5 drops, catalytic)

Procedure:

-

Dissolution: In a 50 mL round-bottom flask, dissolve 0.77 g of 3-fluorobenzohydrazide in 15 mL of absolute ethanol. Slight warming (40°C) may be required.

-

Addition: Add 0.53 g (approx. 0.51 mL) of benzaldehyde dropwise to the stirring solution.

-

Catalysis: Add 3-5 drops of glacial acetic acid.

-

Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 78°C) for 3–5 hours. Monitor reaction progress by TLC (Mobile phase: Hexane:Ethyl Acetate 3:1).

-

Precipitation: Allow the reaction mixture to cool slowly to room temperature. The product typically precipitates as a white or off-white crystalline solid.

-

Filtration: Filter the solid under vacuum and wash with cold ethanol (2 x 5 mL) to remove unreacted aldehyde.

-

Recrystallization: Recrystallize from hot ethanol or an ethanol/water mixture to obtain analytical purity.[5]

-

Drying: Dry the crystals in a vacuum oven at 50°C for 4 hours.

Yield Expectation: 75–85%.

Physicochemical Characterization

The following data summarizes the expected properties based on the specific structural class of 3-fluorobenzohydrazones.

| Property | Value / Description | Method of Verification |

| Physical State | White to off-white crystalline solid | Visual Inspection |

| Melting Point | 160–180°C (Predicted range) | Capillary Melting Point Apparatus |

| Solubility | Soluble in DMSO, DMF, hot Ethanol. Insoluble in Water, Hexane.[5] | Solubility Test |

| LogP (Predicted) | ~2.8 – 3.2 | In silico (ChemDraw/SwissADME) |

| pKa (Hydrazide NH) | ~10.5 – 11.0 | Potentiometric Titration |

4.1 Spectroscopic Signature

-

FT-IR (KBr, cm⁻¹):

-

¹H NMR (DMSO-d₆, 400 MHz, δ ppm):

-

11.8–12.0 (s, 1H): Amide -NH (Singlet, exchangeable with D₂O).

-

8.4–8.5 (s, 1H): Imine -N=CH- (Singlet).

-

7.3–7.8 (m, 9H): Aromatic protons (Multiplet, integration includes benzoyl and benzylidene rings).

-

-

¹³C NMR (DMSO-d₆, 100 MHz, δ ppm):

-

162.0 (C=O), 148.0 (C=N), 161.0–163.5 (d, C-F coupling).

-

Biological & Pharmacological Potential[2][3]

The N'-benzylidene-3-fluorobenzohydrazide scaffold is a "privileged structure" in medicinal chemistry. The specific combination of the hydrazone linker and the 3-fluoro substitution confers unique biological properties.

5.1 Structure-Activity Relationship (SAR) Logic

Figure 2: Structure-Activity Relationship (SAR) map highlighting key pharmacophores.

5.2 Key Biological Activities

-

Antimicrobial Activity: Hydrazones of this class have demonstrated efficacy against Gram-positive bacteria (S. aureus) and Mycobacterium tuberculosis.[5] The mechanism often involves the inhibition of enoyl-ACP reductase (InhA) or iron chelation essential for bacterial growth.

-

Anticancer Potential: The scaffold acts as an iron chelator.[5] Cancer cells have a higher requirement for iron; by sequestering cellular iron, these compounds can induce apoptosis. Additionally, the 3-fluoro group enhances stability against metabolic degradation, prolonging the compound's half-life in vivo.

-

Enzyme Inhibition: Analogous compounds have been identified as inhibitors of urease and tyrosinase. The amide oxygen and azomethine nitrogen facilitate binding to the active site metals (Ni²⁺ or Cu²⁺) of these enzymes.

References

-

Synthesis & Class Properties

- Title: "A Systematic Review on the Synthesis and Biological Activity of Hydrazide Deriv

- Source:Hygeia Journal for Drugs and Medicines, 2013.

-

URL:[Link]

-

Crystal Structure of Analogs

-

Fluorine in Medicinal Chemistry (Reagent Reference)

-

Building Block Data (3-Fluorobenzohydrazide)

Sources

- 1. Synthesis, structure, and bioactivity of N'-substituted benzylidene-3,4,5-trimethoxybenzohydrazide and 3-acetyl-2-substituted phenyl-5-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1,3,4-oxadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Analogs of the Catechol Derivative Dynasore Inhibit HIV-1 Ribonuclease H, SARS-CoV-2 nsp14 Exoribonuclease, and Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CN114981265B - Compound - Google Patents [patents.google.com]

- 4. Compound N'-benzylidene-4-fluorobenzohydrazide - Chemdiv [chemdiv.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. N'-(3-Fluoro-benzyl-idene)-2-methyl-benzohydrazide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tcichemicals.com [tcichemicals.com]

Technical Guide: SAR & Pharmacochemistry of N'-Benzylidene-3-fluorobenzohydrazide

Topic: Structure-Activity Relationship (SAR) of N'-Benzylidene-3-fluorobenzohydrazide Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Pharmacologists, Drug Discovery Scientists

Executive Summary

The N'-benzylidene-3-fluorobenzohydrazide scaffold represents a privileged structure in medicinal chemistry, bridging the gap between lipophilic bioavailability and specific target engagement. Characterized by a flexible azomethine linker (-CONHN=CH-) connecting a fluorinated phenyl ring to a variable benzylidene moiety, this class of compounds exhibits pleiotropic biological activities, including urease inhibition, antimicrobial efficacy, and anticancer potential. This guide dissects the molecular mechanics, synthesis, and structure-activity relationships (SAR) that drive the potency of this scaffold.

Structural Anatomy & Chemical Synthesis[1][2][3][4][5][6][7]

The core structure consists of three distinct domains:

-

Ring A (The Anchor): A 3-fluorophenyl group.

-

The Linker (The Hinge): An acylhydrazone moiety (-C(=O)NH-N=CH-).

-

Ring B (The Warhead): A benzylidene ring derived from an aromatic aldehyde.

Synthesis Protocol (Schiff Base Condensation)

The synthesis relies on a nucleophilic addition-elimination reaction between 3-fluorobenzohydrazide and a substituted benzaldehyde.

Reagents:

-

3-Fluorobenzohydrazide (1.0 equiv)

-

Substituted Benzaldehyde (1.0 equiv)

-

Ethanol (Absolute, solvent)

-

Glacial Acetic Acid (Catalytic, 2-3 drops)

Workflow:

-

Dissolution: Dissolve 3-fluorobenzohydrazide in absolute ethanol (10 mL/mmol) under mild heat (40°C).

-

Activation: Add the substituted benzaldehyde followed immediately by catalytic glacial acetic acid.

-

Reflux: Heat the mixture to reflux (78-80°C) for 3–6 hours. Monitor progress via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).

-

Isolation: Cool the reaction mixture to room temperature, then refrigerate overnight. The product precipitates as a crystalline solid.

-

Purification: Filter the solid, wash with cold ethanol and diethyl ether. Recrystallize from ethanol/DMF if necessary.

Synthesis Visualization

Figure 1: Step-wise condensation pathway for the synthesis of the target hydrazone scaffold.

Structure-Activity Relationship (SAR) Analysis

The biological potency of this molecule is governed by the electronic and steric interplay between its three domains.

Ring A: The 3-Fluoro Effect

The presence of fluorine at the meta position (3-position) is not merely structural; it is a calculated electronic modulation.

-

Inductive Effect (-I): Fluorine is highly electronegative. At the meta position, it exerts a strong electron-withdrawing inductive effect on the carbonyl carbon (via the phenyl ring), increasing the electrophilicity of the carbonyl.

-

Metabolic Stability: The C-F bond (approx. 116 kcal/mol) is metabolically inert. Placing fluorine at the 3-position blocks metabolic hydroxylation at this site, extending the half-life (

) of the drug. -

Lipophilicity: The fluorine atom increases the

value compared to a hydrogen atom, enhancing membrane permeability—crucial for antimicrobial agents targeting intracellular pathogens.

The Linker: Pharmacophore Dynamics

The acylhydrazone linker (-CONHN=CH-) is the primary pharmacophore for enzyme inhibition (e.g., Urease).

-

Metal Chelation: The carbonyl oxygen and the azomethine nitrogen can act as a bidentate ligand, chelating metal ions like Nickel (

) in the active site of urease. -

Hydrogen Bonding: The -NH- proton is acidic (pKa ~10-11). The 3-fluoro group, by withdrawing electrons, slightly increases this acidity, strengthening H-bond donation to receptor residues (e.g., Asp or Glu).

Ring B: The Tunable Warhead

Modifications on the benzylidene ring determine the specificity and potency.

| Substituent (R) | Electronic Effect | Biological Impact |

| 4-NO₂ (Nitro) | Strong EWG | Increases antibacterial activity; enhances urease inhibition via |

| 2,4-Cl₂ (Dichloro) | EWG + Lipophilic | Maximizes antifungal activity; Halogens often fill hydrophobic pockets in enzymes. |

| 4-OH (Hydroxy) | EDG + H-donor | Potent antioxidant activity; Critical for radical scavenging. |

| 3,4,5-(OMe)₃ | Steric Bulk + EDG | Often reduces bacterial potency due to steric hindrance but may enhance anticancer selectivity. |

SAR Logic Map

Figure 2: Functional decomposition of the molecule's structure-activity relationships.

Biological Applications & Mechanisms[8]

Urease Inhibition

Urease is a nickel-dependent metalloenzyme crucial for the survival of Helicobacter pylori in the acidic stomach.[1]

-

Mechanism: The hydrazide-hydrazone moiety coordinates with the bi-nickel center in the active site. The 3-fluoro group on Ring A stabilizes the conformation, while substituents on Ring B interact with the hydrophobic flap of the enzyme active site.

-

Potency: Derivatives with electron-withdrawing groups (e.g., 4-NO₂, 3-Cl) on Ring B typically show

values in the low micromolar range (

Antimicrobial Activity[3][6][10][11][12][13][14][15]

-

Target: Bacterial membranes and DNA gyrase.

-

Mechanism: The lipophilic character (enhanced by fluorine) allows passive diffusion through the peptidoglycan layer of Gram-positive bacteria (S. aureus). Inside the cell, the azomethine linkage may interfere with protein synthesis or DNA replication.

-

Spectrum: Generally more active against Gram-positive bacteria than Gram-negative, likely due to the outer membrane barrier of the latter.

Experimental Protocols

Urease Inhibition Assay (Indophenol Method)

This protocol measures the ammonia produced by urease activity.

-

Preparation:

-

Enzyme: Jack bean urease (25 µL, 6 U/mL).

-

Buffer: PBS (pH 6.8).

-

Substrate: Urea (100 mM).

-

Test Compound: Dissolve in DMSO, dilute to varying concentrations (

).

-

-

Incubation: Mix enzyme, buffer, and test compound. Incubate at 37°C for 15 minutes.

-

Reaction: Add Urea (55 µL). Incubate at 37°C for 15 minutes.

-

Detection: Add Phenol reagent (45 µL) and Alkali reagent (70 µL). Incubate for 50 minutes.

-

Measurement: Read Absorbance at 630 nm.

-

Calculation:

.

Minimum Inhibitory Concentration (MIC) - Broth Microdilution

-

Inoculum: Prepare bacterial suspension (e.g., S. aureus) adjusted to 0.5 McFarland standard.

-

Plates: Use 96-well sterile plates. Add 100 µL of Mueller-Hinton Broth (MHB) to all wells.

-

Dilution: Add test compound to the first well and perform serial 2-fold dilutions.

-

Inoculation: Add 10 µL of bacterial suspension to each well.

-

Controls: Include Positive (Ciprofloxacin) and Negative (DMSO only) controls.

-

Incubation: 37°C for 24 hours.

-

Readout: The MIC is the lowest concentration showing no visible turbidity.

References

-

Synthesis and Optical Properties: Rodrigues, R. F. N., et al. "Synthesis of (E)-N'-benzylidene-4-((3-fluorobenzyl)oxy)benzohydrazide."[2] ResearchGate.[2][3] Link

-

Antimicrobial Activity: Popiołek, Ł.[4][5] "Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones." Int. J. Mol. Sci. 2021. Link

-

Urease Inhibition: Khan, K. M., et al. "Synthesis and in vitro urease inhibitory activity of benzohydrazide derivatives."[6] Bioorg.[4] Chem. 2019. Link

-

SAR of Benzylidene Hydrazides: Malhotra, M., et al. "Synthesis, characterization and evaluation of benzylidene analogues as a new class of potential antioxidant agents." Acta Pol. Pharm. 2012. Link

-

General Biological Activity: Rollas, S., & Küçükgüzel, Ş. G. "Biological Activities of Hydrazone Derivatives."[7][8][9] Molecules. 2007.[10] Link

Sources

- 1. Anti-urease therapy: a targeted approach to mitigating antibiotic resistance in Helicobacter pylori while preserving the gut microflora - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. Ligand-based design and synthesis of N'-Benzylidene-3,4-dimethoxybenzohydrazide derivatives as potential antimicrobial agents; evaluation by in vitro, in vivo, and in silico approaches with SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and in vitro urease inhibitory activity of benzohydrazide derivatives, in silico and kinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Benzylidene/2-chlorobenzylidene hydrazides: Synthesis, antimicrobial activity, QSAR studies and antiviral evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Biological Activities of Hydrazone Derivatives [mdpi.com]

Therapeutic Potential of N'-Benzylidene-3-Fluorobenzohydrazide Derivatives: A Technical Guide to Scaffold Design, Synthesis, and Target Evaluation

Executive Summary

The search for highly selective, multi-target pharmacophores has increasingly focused on N-acylhydrazones (NAHs). Among these, N'-benzylidene-3-fluorobenzohydrazide derivatives have emerged as a privileged scaffold in medicinal chemistry. By combining the conformational rigidity and metal-chelating capacity of the hydrazone bridge with the unique stereoelectronic properties of a 3-fluoro-substituted benzene ring, this scaffold demonstrates remarkable versatility. Recent literature validates its therapeutic potential across diverse domains, including viral ribonuclease inhibition[1], kinase-targeted oncology[2], and the management of multidrug-resistant bacterial infections[3].

This technical whitepaper provides an in-depth analysis of the structural pharmacology, mechanistic rationale, and self-validating experimental workflows required to synthesize and evaluate these compounds.

Structural Pharmacology & Mechanistic Rationale

The therapeutic efficacy of N'-benzylidene-3-fluorobenzohydrazide derivatives is not accidental; it is the result of precise stereoelectronic tuning. As an Application Scientist, it is critical to understand why this specific molecular architecture is chosen over simpler amides or unsubstituted hydrazones.

-

The Hydrazone Core (-CO-NH-N=CH-): This linker acts as a dual hydrogen bond donor and acceptor. More importantly, it serves as a bidentate ligand capable of chelating divalent metal cations (such as Mg²⁺ or Zn²⁺) found in the active sites of metalloenzymes[1]. The restricted rotation around the C=N bond locks the molecule into a thermodynamically stable (E)-conformation, which is critical for fitting into narrow enzymatic binding pockets.

-

The 3-Fluoro Substitution: Fluorine is highly electronegative yet possesses a Van der Waals radius similar to hydrogen. Placing it at the meta (3-) position of the benzohydrazide ring serves two purposes. First, it blocks cytochrome P450-mediated oxidation at that site, drastically improving the molecule's metabolic half-life[4]. Second, its inductive electron-withdrawing effect lowers the pKa of the adjacent amide proton, enhancing the molecule's ability to form strong polar interactions or halogen bonds with target residues.

-

The Tunable Benzylidene Moiety: The terminal aromatic ring can be highly customized. Substituting this ring with catechol groups (e.g., 3,4-dihydroxy) optimizes the molecule for viral ribonuclease inhibition[1], while bulky chromenone substitutions pivot the molecule's affinity toward Aurora Kinase A[2].

Primary Therapeutic Domains

Antiviral Activity: Viral Ribonuclease & Exoribonuclease Inhibition

Viral replication relies heavily on RNA maturation and degradation, processes catalyzed by enzymes containing conserved DEDD (Asp-Glu-Asp-Asp) motifs. Analogs of the catechol derivative dynasore, specifically (E)-N′-(3,4-dihydroxy-5-nitrobenzylidene)-3-fluorobenzohydrazide, have shown potent inhibitory activity against HIV-1 RNase H and SARS-CoV-2 nsp14 3′-to-5′ exoribonuclease (ExoN)[1],[5]. The mechanism relies on the hydrazone and catechol moieties coordinating the Mg²⁺ ions within the DEDD active site, thereby blocking RNA substrate binding and arresting viral replication[6].

Oncology: Aurora Kinase A Inhibition

Aurora Kinase A (AURKA) is a critical regulator of cellular mitosis, and its overexpression is a hallmark of various malignancies, including colon cancer. Hybridizing the 3-fluorobenzohydrazide scaffold with a 4-chromenone moiety yields compounds that disrupt mitotic spindle dynamics[2]. These derivatives exhibit moderate to high efficacy in inhibiting the clonogenicity of HCT116 colon cancer cells by occupying the ATP-binding hinge region of the kinase[7],[8].

Antimycobacterial & Anti-inflammatory Applications

The scaffold is also being aggressively pursued in the development of tuberculostatic agents. N-acyl hydrazone derivatives have demonstrated superior effectiveness against Mycobacterium tuberculosis H37Rv and clinical multidrug-resistant isolates compared to first-line drugs like pyrazinamide[9],[3]. Furthermore, bioisosteric modifications of the scaffold have yielded Formyl Peptide Receptor 2 (FPR2) agonists, which are currently being investigated for their ability to resolve neuroinflammation in conditions like Alzheimer's Disease[4].

Quantitative Data Summary

The table below synthesizes the biological evaluation of key 3-fluorobenzohydrazide derivatives across different therapeutic targets based on recent empirical data.

| Derivative / Substitution | Primary Target | Disease Indication | Key Biological Activity | Reference |

| (E)-N′-(3,4-Dihydroxy-5-nitrobenzylidene)-3-fluorobenzohydrazide | HIV-1 RNase H / SARS-CoV-2 nsp14 | Viral Infections | IC₅₀ < 10 µM (RNase H) | Asthana et al.[1] |

| 4-Chromenone-3-fluorobenzohydrazide hybrid | Aurora Kinase A | Colon Cancer (HCT116) | GI₅₀ = 28.8 - 49.5 µM | Shin et al.[2] |

| Carprofen-N-acyl hydrazone derivatives | M. tuberculosis (H37Rv) | Tuberculosis (MDR-TB) | Enhanced MIC vs. Pyrazinamide | ResearchGate[10] |

| 2-Amino-1,3,5-thiadiazole-3-fluorobenzohydrazide | FPR2 Receptor | Neuroinflammation | EC₅₀ in the micromolar range | NIH[4] |

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step includes the mechanistic causality behind the action.

Protocol 1: Microwave-Assisted Synthesis of the Scaffold

This protocol details the condensation of 3-fluorobenzohydrazide with an aromatic aldehyde to form the N-acylhydrazone.

-

Stoichiometric Preparation: Combine equimolar amounts (1.0 mmol) of 3-fluorobenzohydrazide and the target aromatic aldehyde in a microwave-safe reaction vial. Causality: A strict 1:1 ratio minimizes unreacted precursors, preventing complex downstream chromatographic purification.

-

Solvent & Catalysis: Dissolve the mixture in 5 mL of absolute ethanol. Add 2-3 drops of glacial acetic acid. Causality: Acetic acid acts as a Brønsted acid catalyst. It protonates the carbonyl oxygen of the aldehyde, increasing its electrophilicity and facilitating rapid nucleophilic attack by the terminal nitrogen of the hydrazide.

-

Microwave Irradiation: Subject the vial to microwave irradiation at 80°C for 15–30 minutes. Causality: Microwave dielectric heating provides uniform, rapid thermal energy that overcomes the activation energy barrier, driving the equilibrium almost exclusively toward the thermodynamically favored (E)-isomer.

-

Self-Validation (TLC): Monitor the reaction via Thin Layer Chromatography (Hexane:Ethyl Acetate 7:3). Trustworthiness: Do not proceed until the precursor spots completely disappear. This built-in checkpoint ensures reaction completion before workup.

-

Purification: Cool the mixture to room temperature. Filter the resulting precipitate and recrystallize from hot ethanol to yield the pure product.

-

Structural Confirmation: Validate the structure using LC-MS and ¹H-NMR. Trustworthiness: The presence of a characteristic azomethine (-N=CH-) proton singlet at δ 8.0–8.5 ppm and an amide (-NH-) proton at δ 11.5–12.0 ppm confirms the successful formation of the hydrazone bridge.

Caption: Workflow for microwave-assisted synthesis and validation of hydrazide derivatives.

Protocol 2: FRET-Based Viral Ribonuclease H Inhibition Assay

This protocol evaluates the binding affinity of the synthesized derivatives against viral DEDD-motif enzymes.

-

Substrate Preparation: Utilize a dual-labeled RNA/DNA hybrid substrate (e.g., Fluorescein at the 3'-end, Black Hole Quencher at the 5'-end). Causality: The intact substrate exhibits quenched fluorescence. Cleavage by RNase H separates the fluorophore from the quencher, yielding a quantifiable fluorescent signal proportional to enzyme activity.

-

Enzyme Incubation: In a 96-well microplate, incubate recombinant HIV-1 RNase H with varying concentrations of the 3-fluorobenzohydrazide derivative in an assay buffer containing 10 mM MgCl₂. Causality: Mg²⁺ is the essential catalytic cofactor. A 15-minute pre-incubation allows the drug's hydrazone and aromatic moieties to chelate the active-site Mg²⁺ before the substrate is introduced.

-

Reaction Initiation: Add the FRET substrate to the wells to initiate the reaction.

-

Kinetic Measurement & Validation: Read fluorescence continuously for 30 minutes at Ex/Em 490/520 nm. Trustworthiness: The assay must include a positive control (e.g., Dynasore or RDS1643) and a negative vehicle control (1% DMSO). Calculate the IC₅₀ using non-linear regression analysis of the kinetic slopes.

Caption: Mechanism of viral ribonuclease inhibition via Mg2+ chelation by the hydrazone scaffold.

References

-

Title: Analogs of the Catechol Derivative Dynasore Inhibit HIV-1 Ribonuclease H, SARS-CoV-2 nsp14 Exoribonuclease, and Virus Replication Source: Viruses (MDPI), 2023, 15(7), 1539. URL: [Link]

-

Title: Design, synthesis, and evaluation of 4-chromenone derivatives combined with N-acylhydrazone for aurora kinase A inhibitor Source: Applied Biological Chemistry (Springer), 2021, 64(1), 21. URL: [Link]

-

Title: Synthesis and Characterization of New N-acyl Hydrazone Derivatives of Carprofen as Potential Tuberculostatic Agents Source: Pharmaceuticals (NIH/PMC), 2024. URL: [Link]

-

Title: Design, Synthesis, and Biological Evaluation of Novel Heteroaryl, Squaramide, and Indolcarboxamide Derivatives as Formyl Peptide Receptor 2 Agonists to Target Neuroinflammation Source: International Journal of Molecular Sciences (NIH/PMC), 2023. URL: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Characterization of New N-acyl Hydrazone Derivatives of Carprofen as Potential Tuberculostatic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, Synthesis, and Biological Evaluation of Novel Heteroaryl, Squaramide, and Indolcarboxamide Derivatives as Formyl Peptide Receptor 2 Agonists to Target Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. tandfonline.com [tandfonline.com]

- 9. Synthesis and Characterization of New Derivatives of (EZ)-N’-Benzylidene-(2RS)-2-(6-Chloro-9H-Carbazol-2-Yl)propanohydrazide as Potential Tuberculostatic Agents[v1] | Preprints.org [preprints.org]

- 10. researchgate.net [researchgate.net]

Engineering Efficacy: The Mechanism of Action of Fluorinated Hydrazones as Antimicrobial Agents

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Rationale & Pharmacophore Architecture

In the landscape of modern antimicrobial drug discovery, the challenge of multi-drug resistant (MDR) pathogens necessitates the development of novel chemical entities that bypass traditional resistance pathways. Fluorinated hydrazones have emerged as a privileged scaffold in this domain.

The core efficacy of these molecules is driven by the synergistic integration of two structural features:

-

The Azomethine Group (–NH–N=CH–): This highly reactive pharmacophore is crucial for target engagement, providing necessary hydrogen bond donors and acceptors to interact with bacterial enzymes [[1]]().

-

Strategic Fluorination: The introduction of fluorine atoms (e.g., trifluoromethyl or difluorophenyl groups) dramatically alters the physicochemical profile of the molecule. Fluorine's high electronegativity and small van der Waals radius enhance the compound's lipophilicity, facilitating superior permeation through complex bacterial biomembranes while simultaneously conferring metabolic stability against enzymatic degradation 1.

Multi-Target Mechanisms of Action

Unlike traditional antibiotics that often rely on a single mechanism (rendering them vulnerable to point mutations), fluorinated hydrazones exhibit a polypharmacological profile. They exert their bactericidal and bacteriostatic effects through a multi-target engagement strategy.

Inhibition of DNA Gyrase (GyrB Subunit)

DNA gyrase is a type II topoisomerase essential for bacterial DNA replication, responsible for introducing negative supercoils into DNA. Pharmacodynamic profiling and molecular docking studies reveal that fluorinated hydrazones exhibit a high binding affinity for the ATP-binding pocket of the GyrB subunit 2. By competitively occupying this site, the compounds prevent ATP hydrolysis, halting DNA supercoiling and causing an immediate arrest of bacterial cell division.

Disruption of Fatty Acid Biosynthesis (FabH)

The β-ketoacyl-acyl carrier protein (ACP) synthase III (FabH) catalyzes the critical initial condensation step in bacterial type II fatty acid biosynthesis (FAS-II). Experimental enzymatic assays and crystallographic docking show that fluorinated hydrazones bind directly to the active site of FabH (such as ecKAS III in E. coli), severely restricting the synthesis of essential membrane phospholipids and compromising bacterial structural integrity 1.

Efflux Pump Inhibition

Bacterial resistance is frequently mediated by the overexpression of multidrug efflux pumps. Recent in silico and in vitro studies demonstrate that specific fluorinated bis-hydrazones bind with high affinity (up to -9.2 kcal/mol) to the AcrB subunit of the AcrAB-TolC efflux system in Gram-negative bacteria 3. By blocking the substrate-binding cleft via Pi-Pi and halogen interactions, these compounds prevent the extrusion of co-administered therapeutics, effectively reversing MDR phenotypes.

Multi-target antimicrobial mechanisms of fluorinated hydrazones.

Quantitative Efficacy Profiling

To contextualize the structure-activity relationship (SAR) of these compounds, the following table summarizes the minimum inhibitory concentration (MIC) data for representative fluorinated hydrazones against critical pathogens.

| Compound Scaffold | Key Substitution | Target Pathogen | MIC / Efficacy Range | Reference |

| Fluorinated Aldimine | 2,5-difluorophenyl | Staphylococcus aureus | 0.002 – 7.81 µg/mL | [[1]]() |

| Indole-Hydrazone | 3,5-dichloro / fluoro | MRSA | 5 – 10 µg/mL | 2 |

| 4-(Trifluoromethyl)benzohydrazide | Camphor-based | Mycobacterium tuberculosis | 4 µM | 4 |

| Bis Hydrazone | 3-Cl / F-derivatives | Escherichia coli (AcrB) | Binding Affinity: -9.2 kcal/mol | 3 |

Self-Validating Experimental Workflows

As an application scientist, ensuring that experimental workflows are self-validating and resistant to artifacts is paramount. The following protocols detail the critical steps for evaluating the antimicrobial mechanisms of fluorinated hydrazones, explicitly explaining the causality behind each methodological choice.

Protocol A: Artifact-Free Microbroth Dilution Assay for MIC Determination

Causality & Rationale: Highly fluorinated compounds often exhibit poor aqueous solubility. In standard broth assays, these compounds can form micro-precipitates that scatter light, artificially inflating OD600 readings and leading to false-negative efficacy results. To bypass this optical density artifact, this protocol utilizes a colorimetric viability dye (resazurin), which relies strictly on the active metabolic reduction by living cells.

-

Preparation: Prepare a two-fold serial dilution of the fluorinated hydrazone in DMSO (concentration range: 0.5 to 256 µg/mL). Ensure the final DMSO concentration in the assay does not exceed 1% v/v to prevent solvent toxicity.

-

Inoculation: Inoculate 96-well microtiter plates with a bacterial suspension adjusted to

CFU/mL in Mueller-Hinton broth. -

Incubation: Incubate the plates at 37°C for 18-24 hours under aerobic conditions.

-

Metabolic Staining: Add 10 µL of a 0.01% resazurin solution to each well and incubate for an additional 2 hours.

-

System Validation & Readout: Read fluorescence (Ex 560 nm / Em 590 nm). Validation: The MIC is defined as the lowest concentration preventing the blue-to-pink color shift. A lack of pink fluorescence confirms true metabolic arrest, validating that the compound is biologically active and not merely precipitating out of solution.

Protocol B: DNA Gyrase Supercoiling Inhibition Assay

Causality & Rationale: To confirm that the observed MIC is mechanistically linked to DNA gyrase inhibition rather than non-specific membrane toxicity, we perform a supercoiling assay. Why relaxed pBR322? Using a relaxed plasmid rather than a supercoiled one allows us to observe the active introduction of negative supercoils by the enzyme. Why omit ethidium bromide during the run? Ethidium bromide intercalates into DNA and alters its supercoiling dynamics, potentially masking the enzyme's true activity. Post-staining ensures the assay reflects unperturbed enzymatic kinetics.

-

Reaction Setup: Prepare a reaction mixture containing 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, and 6.5% (w/v) glycerol.

-

Substrate Addition: Add 0.5 µg of relaxed pBR322 plasmid DNA and the fluorinated hydrazone at varying concentrations (0.1× to 10× MIC).

-

Enzymatic Initiation: Add 1 U of E. coli DNA gyrase and incubate at 37°C for 30 minutes.

-

Termination: Terminate the reaction by adding an equal volume of chloroform/isoamyl alcohol (24:1) and loading dye to denature the enzyme and strip it from the DNA.

-

Electrophoresis: Resolve the DNA topoisomers on a 1% agarose gel (strictly without ethidium bromide) at 2 V/cm for 4 hours.

-

System Validation & Readout: Post-stain the gel with ethidium bromide for 30 minutes. Validation: The presence of distinct, slower-migrating relaxed DNA bands at the test concentration confirms specific GyrB inhibition, whereas the vehicle control will show fast-migrating supercoiled bands.

Step-by-step workflow for DNA gyrase supercoiling inhibition assay.

References

- An Insight into Fluorinated Imines and Hydrazones as Antibacterial Agents Source: MDPI URL

- Antimicrobial Evaluation of Indole-Containing Hydrazone Derivatives Source: ResearchGate URL

- New Bis Hydrazone: Synthesis, X-ray Crystal Structure, DFT Computations, Conformational Study and in silico Study of the Inhibition Activity of SARS-CoV-2 Source: ResearchGate URL

- Synthesis and biological evolution of hydrazones derived from 4-(trifluoromethyl)

Sources

Benzohydrazide Derivatives in Modern Drug Discovery: Synthetic Architectures, Mechanistic Pathways, and Therapeutic Frontiers

Executive Directive

The benzohydrazide moiety (

This technical guide moves beyond generic reviews. It synthesizes recent high-impact findings (2024-2025) into actionable protocols and mechanistic models, providing a blueprint for designing the next generation of benzohydrazide-based therapeutics.

Chemical Architecture & Synthetic Methodology

The core utility of benzohydrazide lies in its derivatization potential.[1] The nitrogen atoms of the hydrazide group serve as nucleophilic centers, readily reacting with electrophiles (aldehydes, ketones, acid chlorides) to form hydrazones or diacylhydrazines. This section details a robust, self-validating protocol for synthesizing a library of

Optimized Synthetic Protocol

Objective: Synthesis of

Reagents:

-

Substituted Methyl Benzoate (1.0 eq)

-

Hydrazine Hydrate (99%, 5.0 eq)

-

Substituted Aromatic Aldehyde (1.0 eq)

-

Ethanol (Absolute)

-

Glacial Acetic Acid (Catalytic)

Step-by-Step Workflow:

-

Hydrazide Formation (Nucleophilic Acyl Substitution):

-

Dissolve substituted methyl benzoate (10 mmol) in 20 mL absolute ethanol.

-

Add hydrazine hydrate (50 mmol) dropwise at 0°C to prevent exotherm-driven side reactions.

-

Reflux at 80°C for 4–6 hours.

-

Validation Point: Monitor via TLC (Ethyl acetate:Hexane 1:1).[2] Disappearance of the ester spot (

) and appearance of a lower running hydrazide spot ( -

Cool to room temperature; precipitate the benzohydrazide intermediate with ice-cold water. Filter and recrystallize from ethanol.

-

-

Hydrazone Condensation (Schiff Base Formation):

-

Dissolve the purified benzohydrazide (5 mmol) in 15 mL ethanol.

-

Add the substituted aromatic aldehyde (5 mmol).

-

Add 2–3 drops of glacial acetic acid (catalyst to protonate the carbonyl oxygen).

-

Reflux for 2–4 hours.

-

Validation Point: Product formation is often indicated by a distinct color change (precipitate formation). TLC should show a new spot distinct from both aldehyde and hydrazide.

-

-

Purification & Characterization:

Synthetic Logic Diagram

Figure 1: Step-by-step synthetic workflow with integrated validation checkpoints.

Therapeutic Domain: Oncology (Kinase Inhibition)

Benzohydrazides have emerged as potent inhibitors of receptor tyrosine kinases, particularly EGFR (Epidermal Growth Factor Receptor) and PLK1 (Polo-like Kinase 1). The pharmacophore mimics the ATP-binding motif, allowing it to dock deeply into the kinase hinge region.

Mechanistic Insight: EGFR Inhibition

Recent studies (2024-2025) highlight hybrid molecules, such as dihydropyrazole-benzohydrazides , which exhibit dual mechanisms:

-

ATP Competition: The hydrazide backbone forms hydrogen bonds with residues Met793 and Cys775 in the EGFR kinase domain.

-

Apoptosis Induction: Downregulation of downstream signaling (PI3K/Akt/mTOR), leading to G2/M phase cell cycle arrest.

Comparative Efficacy Data[5][6][7]

| Compound ID | Scaffold Class | Target | IC50 (µM) | Cell Line | Key Reference |

| H20 | Dihydropyrazole-Benzohydrazide | EGFR Kinase | 0.08 | A549 (Lung) | [1] |

| C8 | Pyrrolyl-Benzohydrazide | PLK1 | 1.25 | A549 | [3] |

| 5t | Indol-3-ylidene Benzohydrazide | Tubulin/Gen | < 1.0 | K562 (Leukemia) | [2] |

| Gefitinib | Quinazoline (Control) | EGFR Kinase | 0.03 | A549 | Standard |

EGFR Signaling Pathway Blockade

Figure 2: Signal transduction blockade by benzohydrazide derivatives targeting the EGFR kinase pocket.

Therapeutic Domain: Neurodegeneration (Cholinesterase Inhibitors)

In the context of Alzheimer's Disease (AD), benzohydrazides act as multi-target directed ligands (MTDLs). They address the "cholinergic hypothesis" by inhibiting Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE), while simultaneously providing antioxidant protection via the hydrazide moiety.

Structure-Activity Relationship (SAR) in AD

-

Linker Length: An alkyl chain or spacer between the benzohydrazide and the terminal amine (e.g., piperazine) often enhances binding to the Peripheral Anionic Site (PAS) of AChE.

-

Electron Distribution: Electron-withdrawing groups (e.g.,

,

Key Compounds

| Compound ID | Structure Type | Target | IC50 (AChE) | IC50 (BChE) | Mechanism | Reference |

| LB05 | Benzothiazole-Piperazine | Dual AChE/BChE | 0.40 µM | 1.2 µM | Mixed-type inhibition | [4] |

| 3i | Hydrazide-Hydrazone | AChE | 1.85 µM | 3.68 µM | Antioxidant + Anti-AChE | [5] |

| Donepezil | Piperidine (Control) | AChE | 0.06 µM | 5.5 µM | Standard | Standard |

Therapeutic Domain: Infectious Diseases (Tuberculosis)[8]

Benzohydrazides are structural analogs of Isoniazid, a first-line anti-TB drug. However, novel derivatives are overcoming resistance by targeting alternative pathways like Tryptophan biosynthesis and efflux pumps.

Target: Tryptophan Biosynthesis

Fluorophenylbenzohydrazides have been shown to inhibit Mycobacterium tuberculosis (Mtb) growth by disrupting Trp biosynthesis, a pathway essential for Mtb survival in vivo but absent in humans (making it a selective target).[5]

Target: InhA Inhibition

Similar to Isoniazid, certain benzohydrazide-hydrazones require activation (often by KatG) to form adducts that inhibit InhA (Enoyl-ACP reductase), preventing mycolic acid synthesis.

Structure-Activity Relationship (SAR) Map

Understanding the substituent effects is critical for optimizing potency.

Figure 3: SAR logic map highlighting critical regions for chemical modification.

References

-

Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors. Int. J. Mol.[6] Sci. (2014). Link

-

Synthesis and evaluation of the biological activity of N′-[2-oxo-1,2 dihydro-3H-indol-3-ylidene] benzohydrazides. RSC Advances (2015). Link

-

Anticancer Activity of Anti-Tubercular Compound(s) Designed on Pyrrolyl Benzohydrazine Scaffolds. Molecules (2023). Link

-

Novel benzothiazole-based cholinesterase inhibitors with amyloid beta disaggregation and antioxidant activity against Alzheimer's disease. Bioorganic Chemistry (2025). Link

-

Synthesis, Biological Evaluation and Molecular Docking Studies of New 4-(Cyanomethyl)-N'-Substituted Benzohydrazide Derivatives. Drug Dev. Res. (2024).[2] Link

-

6-Fluorophenylbenzohydrazides inhibit Mycobacterium tuberculosis growth through alteration of tryptophan biosynthesis. Eur. J. Med.[7][5] Chem. (2021). Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Benzohydrazide as a good precursor for the synthesis of novel bioactive and anti-oxidant 2-phenyl-1,3,4-oxadiazol-aminoacid derivatives: Structural determination, biological and anti-oxidant activity - Arabian Journal of Chemistry [arabjchem.org]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. researchgate.net [researchgate.net]

- 5. 6-Fluorophenylbenzohydrazides inhibit Mycobacterium tuberculosis growth through alteration of tryptophan biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 6-Fluorophenylbenzohydrazides inhibit Mycobacterium tuberculosis growth through alteration of tryptophan biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Role of Fluorine Substitution in Modulating the Biological Activity of Benzohydrazides: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of fluorine into pharmacologically active scaffolds is a cornerstone of modern medicinal chemistry. This guide provides a comprehensive technical overview of the strategic use of fluorine substitution to modulate the biological activity of benzohydrazide derivatives. We will explore the nuanced effects of fluorine on the physicochemical properties of the benzohydrazide core, dissect the resulting structure-activity relationships (SAR), and detail its impact on a range of biological activities, including antimicrobial, anticancer, and enzyme inhibitory actions. This document serves as a resource for researchers in drug discovery and development, offering detailed synthetic and biological evaluation protocols, and providing insights into the mechanistic underpinnings of fluorinated benzohydrazides' therapeutic potential.

Introduction: The Benzohydrazide Scaffold and the Fluorine Advantage

Benzohydrazides are a versatile class of organic compounds characterized by a benzene ring attached to a hydrazide moiety (-CONHNH2). This structural motif is a privileged scaffold in medicinal chemistry, forming the basis for a wide array of therapeutic agents with diverse biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[1] The reactivity of the hydrazide group allows for the facile synthesis of various derivatives, making it an attractive starting point for drug discovery programs.

The introduction of fluorine into drug candidates has become a powerful strategy for optimizing their pharmacological profiles.[2] Fluorine's unique properties—high electronegativity, small van der Waals radius (similar to hydrogen), and the strength of the carbon-fluorine bond—can profoundly influence a molecule's physicochemical and biological characteristics.[3] Key benefits of fluorination include:

-

Modulation of Physicochemical Properties: Fluorine substitution can alter a molecule's lipophilicity (logP), acidity (pKa), and metabolic stability.[2][4] These modifications can, in turn, affect absorption, distribution, metabolism, and excretion (ADME) properties.

-

Enhanced Binding Affinity: The electronegativity of fluorine can lead to favorable interactions with biological targets, such as enzymes and receptors, through the formation of hydrogen bonds and other non-covalent interactions.

-

Metabolic Blocking: The high strength of the C-F bond can prevent metabolic oxidation at a specific position, thereby increasing the drug's half-life and bioavailability.[3]

This guide will delve into the specific application of these principles to the benzohydrazide scaffold, providing a detailed examination of how fluorine substitution can be strategically employed to enhance its therapeutic potential.

The Impact of Fluorine Substitution on Physicochemical Properties

The position of the fluorine atom on the benzoyl ring (ortho, meta, or para) has a significant impact on the electronic and steric properties of the molecule, which in turn influences its pKa and lipophilicity.

Acidity (pKa)

The introduction of a highly electronegative fluorine atom generally decreases the pKa of nearby functional groups, making acidic protons more acidic and basic groups less basic.[4] In benzohydrazides, the electron-withdrawing nature of fluorine can influence the acidity of the N-H protons of the hydrazide moiety. The magnitude of this effect is dependent on the position of the fluorine atom. While specific pKa values for a series of ortho-, meta-, and para-fluorinated benzohydrazides are not extensively reported in a single comparative study, the general trend observed in other aromatic systems suggests that the pKa would decrease with fluorination.[4] This modulation of pKa can be critical for optimizing a drug's solubility, membrane permeability, and interaction with its biological target.

Lipophilicity (logP)

The effect of fluorination on lipophilicity is complex and context-dependent. While a single fluorine atom is often considered to be lipophilic, increasing the logP value, the overall effect can be influenced by intramolecular interactions and changes in the molecule's dipole moment.[2][5] For instance, para-fluorination on a phenyl ring has been shown to increase the logP by approximately 0.3-0.5 units.[2] However, in some cases, particularly with multiple fluorine substitutions, the logP can decrease.[5] This ability to fine-tune lipophilicity is a key advantage of fluorine substitution, as it allows for the optimization of a compound's ability to cross biological membranes and reach its target.

Synthesis of Fluorinated Benzohydrazides

The synthesis of fluorinated benzohydrazides typically begins with the corresponding fluorinated benzoic acid or its ester derivative. The general and most common approach involves the hydrazinolysis of a fluorinated benzoate ester.

General Synthetic Workflow

The following diagram illustrates a typical synthetic route for preparing fluorinated benzohydrazide derivatives.

Caption: General synthetic workflow for fluorinated benzohydrazide derivatives.

Detailed Experimental Protocols

-

Esterification of 4-Fluorobenzoic Acid: To a solution of 4-fluorobenzoic acid in ethanol, add a catalytic amount of sulfuric acid. Reflux the mixture for 4-6 hours. Monitor the reaction by thin-layer chromatography (TLC). After completion, remove the solvent under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain ethyl 4-fluorobenzoate.

-

Hydrazinolysis of Ethyl 4-Fluorobenzoate: Dissolve the ethyl 4-fluorobenzoate in ethanol and add an excess of hydrazine hydrate. Reflux the mixture for 6-8 hours. Monitor the reaction by TLC. After completion, cool the reaction mixture to room temperature. The solid product, 4-fluorobenzohydrazide, will precipitate out. Filter the solid, wash with cold ethanol, and dry to obtain the pure product.

-

To a suspension of 2-fluorobenzohydrazide (5.0 mmol) in dry acetonitrile (50 ml), add benzoyl chloride (5.1 mmol) in portions.

-

Stir the reaction mixture for 9 hours at 296 K.

-

Concentrate the resulting mixture under reduced pressure.

-

Filter the solid product and recrystallize from aqueous ethanol to afford N′-(2-fluorobenzoyl)benzohydrazide.

-

Hydrazinolysis of Methyl Salicylate: Mix methyl salicylate (20 mmol) with hydrazine hydrate 80% (80 mmol) and irradiate in a microwave at 360 W for 3 minutes. Monitor reaction completion by TLC. Wash the mixture with distilled water and collect the separated solid by filtration. Recrystallize from 96% ethanol to obtain salicylhydrazide.

-

Acylation of Salicylhydrazide: Dissolve salicylhydrazide (1.3 g) in THF and add an equimolar amount of 4-fluorobenzoyl chloride (1.0 mL) pre-mixed in THF. Maintain the reaction at low temperature (0–5 °C) in an ice bath. Monitor the reaction by TLC until completion (approximately 30 minutes). Wash the mixture with cold ethanol and filter in vacuo. Recrystallize from 96% ethanol to obtain the target compound.

Biological Activities of Fluorinated Benzohydrazides

The introduction of fluorine into the benzohydrazide scaffold has been shown to enhance a variety of biological activities.

Antimicrobial Activity

Fluorinated benzohydrazides have demonstrated significant potential as antimicrobial agents, with activity against a range of bacteria, including multidrug-resistant strains.

-

Mechanism of Action: While the exact mechanisms are still under investigation, it is believed that these compounds may interfere with essential cellular processes. For instance, some fluorinated hydrazones have been shown to inhibit bacterial DNA gyrase and β-ketoacyl-acyl carrier protein synthase III (FabH).[6] Fluoride ions themselves can inhibit key bacterial enzymes like enolase and F-ATPase, disrupting bacterial growth and metabolism.[7]

-

Structure-Activity Relationship (SAR): The position and number of fluorine substituents can significantly impact antimicrobial potency. For example, in a series of fluorinated benzimidazole derivatives, compounds with a fluorine atom in the meta-position of the phenyl ring displayed high activity against Gram-negative bacteria.[8]

-

Preparation of Bacterial Inoculum: Culture the bacterial strain in a suitable broth medium (e.g., Mueller-Hinton Broth) to the mid-logarithmic phase. Adjust the turbidity of the culture to a 0.5 McFarland standard.

-

Preparation of Compound Dilutions: Prepare a stock solution of the fluorinated benzohydrazide in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate containing the appropriate broth medium.

-

Inoculation and Incubation: Inoculate each well with the standardized bacterial suspension. Include positive (no compound) and negative (no bacteria) controls. Incubate the plate at 35 ± 2°C for 16–20 hours.

-

Determination of MIC: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Anticancer Activity

Fluorinated benzohydrazides have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against various cancer cell lines.

-

Mechanism of Action: A key mechanism of action for many anticancer benzohydrazides is the induction of apoptosis (programmed cell death).[9][10] This can be triggered through various signaling pathways, often involving the activation of caspases. For example, some fluorinated aminophenylhydrazines have been shown to induce apoptosis in A549 lung cancer cells, as evidenced by chromatin condensation, marginalization, and the expression of cleaved caspase-3.[11]

Caption: Simplified intrinsic apoptosis pathway induced by fluorinated benzohydrazides.[12]

-

Structure-Activity Relationship (SAR): The anticancer activity of fluorinated benzohydrazides is highly dependent on the substitution pattern. In a study on fluorinated aminophenylhydrazines against A549 lung cancer cells, a compound with five fluorine atoms showed the strongest cytotoxic effect.[9] In another series of benzohydrazide derivatives, compounds with a methyl group at the para-position of one of the phenyl rings showed stronger antiproliferative activity than those with a fluorine atom at the same position.[13]

-

Cell Seeding: Seed A549 cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the fluorinated benzohydrazide derivatives for 48-72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

-

Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

IC50 Calculation: Calculate the concentration of the compound that inhibits 50% of cell growth (IC50) from the dose-response curve.

Enzyme Inhibition

Fluorinated benzohydrazides have also been investigated as inhibitors of various enzymes.

-

Cholinesterase Inhibition: Hydrazones derived from 4-(trifluoromethyl)benzohydrazide have been identified as dual inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes relevant to Alzheimer's disease.[3] The trifluoromethyl group plays a crucial role in the inhibitory activity.

Table 1: Cholinesterase Inhibitory Activity of 4-(Trifluoromethyl)benzohydrazide Derivatives [3]

| Compound | AChE IC50 (µM) | BuChE IC50 (µM) |

| 4-(Trifluoromethyl)benzohydrazide | >100 | >100 |

| Derivative 2l (4-CF3 benzylidene) | 46.8 | 175.0 |

| Derivative 2g (salicylidene) | 47.4 | 881.1 |

Conclusion and Future Perspectives

The strategic incorporation of fluorine into the benzohydrazide scaffold offers a powerful and versatile approach to modulate biological activity and optimize pharmacokinetic properties. This guide has provided an in-depth overview of the synthesis, physicochemical effects, and diverse biological applications of fluorinated benzohydrazides. The detailed experimental protocols serve as a practical resource for researchers aiming to explore this promising class of compounds.

Future research in this area should focus on a more systematic exploration of the structure-activity relationships, particularly concerning the positional effects of fluorine on a wider range of biological targets. Advanced computational studies could further elucidate the molecular interactions between fluorinated benzohydrazides and their biological targets, guiding the rational design of more potent and selective therapeutic agents. The continued investigation of these compounds holds significant promise for the development of novel drugs to address unmet medical needs in infectious diseases, oncology, and neurodegenerative disorders.

References

- Ahmad, T. D., Thirunavukkarasu, B., Ganapathi, A., et al. (2022). New hydrazones bearing fluoro-benzohydrazide scaffold: synthesis, characterization, molecular docking study, and anti-oxidant in.

- Amelia, T. S., Setyaningsih, D., & Puspitasari, F. (2019). 2-Hydroxy-N′-(4-fluorobenzoyl)benzohydrazide. Molbank, 2020(1), M1103.

- (2023). Fluorine in drug discovery: Role, design and case studies. Authorea Preprints.

- Ahmad, V. U., Jassbi, A. R., & Parvez, A. (2007). N′-(2-Fluorobenzoyl)benzohydrazide. Acta Crystallographica Section E: Structure Reports Online, 63(7), o3329.

- (2024). An Insight into Fluorinated Imines and Hydrazones as Antibacterial Agents. Molecules, 29(6), 1335.

- (2024). Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. RSC Medicinal Chemistry.

- Gao, C., Liu, Y., Zhang, Y., et al. (2016). Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors. Molecules, 21(8), 1012.

- Amelia, T. S., Setyaningsih, D., & Puspitasari, F. (2019). 2-Hydroxy-N′-(4-fluorobenzoyl)benzohydrazide. Molbank, 2020(1), M1103.

- Krátký, M., Stolaříková, J., Vinšová, J., et al. (2021). Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase. Molecules, 26(4), 989.

- Khan, M., Fazal, Z., Alam, A., et al. (2023). Synthetic Transformation of 4-fluorobenzoic Acid to 4-fluorobenzohydrazide Schiff Bases and 1,3,4-Oxadiazole Analogs having DPPH Radical Scavenging Potential. Letters in Drug Design & Discovery, 20(12), 2018-2024.

- Veeramanikandan, S., Sherine, H. B. (2016). Design, Synthesis, Structural Elucidation and Biological Applications of Benzohydrazide Derivatives. Der Pharma Chemica, 8(6), 405-412.

- Piscopo, E., Diurno, M. V., Cirino, G., & Aliberti, F. (1982). [Hydrazide derivatives of fluorobenzoic acids and their antimicrobial activity]. Bollettino della Societa italiana di biologia sperimentale, 58(24), 1637–1642.

- Fjelbye, K., Svendsen, N., Nielsen, J., et al. (2019). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. Bioorganic & Medicinal Chemistry Letters, 29(17), 2419–2423.

- (2015). The synthesis of new hydrazone derivatives from 4-fluorobenzohydrazide.

- Piscopo, E., Diurno, M. V., Cirino, G., & Aliberti, F. (1982). [Hydrazide derivatives of fluorobenzoic acids and their antimicrobial activity]. Bollettino della Societa italiana di biologia sperimentale, 58(24), 1637–1642.

- (2025). A Perspective on Applications of Fluorine in Drug Design Through the Lens of Bioisosterism. Baruch S. Blumberg Institute.

- Al-Hourani, B. J. (2020). Importance of Fluorine in Benzazole Compounds. Molecules, 25(20), 4726.

- (2018). Synthesis of benzohydrazide derivatives.

- Veeramanikandan, S., Sherine, H. B. (2016). Design, Synthesis, Structural Elucidation and Biological Applications of Benzohydrazide Derivatives. Der Pharma Chemica, 8(6), 405-412.

- (2015). A Practical, Automated Synthesis of meta-[(18)F]Fluorobenzylguanidine for Clinical Use. ACS Chemical Neuroscience, 6(11), 1830-1837.

- Fjelbye, K., Svendsen, N., Nielsen, J., et al. (2019). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. Bioorganic & Medicinal Chemistry Letters, 29(17), 2419–2423.

- Sak, M., Akman, T., Budak, Y., et al. (2021). Anticancer Properties of Fluorinated Aminophenylhydrazines on A549 Lung Carcinoma Cell Line. Iranian Journal of Public Health, 50(3), 550–556.

- (2025). MIC/MBC Testing.

- Vaidyanathan, G., & Zalutsky, M. R. (1995). Synthesis and preliminary evaluation of para- and meta-[18F]fluorobenzylguanidine. Nuclear medicine and biology, 22(6), 701–709.

- Jasim, K. H., Ersan, R. H., & Sadeeq, R. (2023). Fluorinated benzimidazole derivatives: In vitro antimicrobial activity.

- Sak, M., Akman, T., Budak, Y., et al. (2021). Anticancer Properties of Fluorinated Aminophenylhydrazines on A549 Lung Carcinoma Cell Line. Iranian Journal of Public Health, 50(3), 550–556.

-

(n.d.). 2-Fluorobenzohydrazide. Chem-Impex. Retrieved from [Link]

- (2023). Comparison of the changes in Log P of selected alkyl and fluoroalkyl...

- (2024). Bactericidal and biofilm eradication efficacy of a fluorinated benzimidazole derivative, TFBZ, against methicillin-resistant Staphylococcus aureus. Frontiers in Microbiology, 15, 1379965.

-

(n.d.). MIC Determination. EUCAST. Retrieved from [Link]

- Higo, J., Nakano, T., & Kamei, T. (2019). Uncovering abnormal changes in logP after fluorination using molecular dynamics simulations.

- (2024). Enhancement of Fluoride's Antibacterial and Antibiofilm Effects against Oral Staphylococcus aureus by the Urea Derivative BPU. International Journal of Molecular Sciences, 25(19), 11686.

-

(n.d.). Minimum Inhibitory Concentration (MIC) Assay Protocol. Hielscher Ultrasonics. Retrieved from [Link]

- (2017). Schematic representation of the apoptotic pathways.

- (2023).

- (2019). Uncovering abnormal changes in logP after fluorination using molecular dynamics simulations.

- (2022). When and How to Use MIC in Clinical Practice? Journal of Clinical Medicine, 11(21), 6393.

-

(n.d.). Apoptosis. Bio-Rad Antibodies. Retrieved from [Link]

- (2022).

Sources

- 1. Syntheses of meta-[18F]Fluorobenzaldehyde and meta-[18F]Fluorobenzylbromide from Phenyl(3-Formylphenyl) Iodonium Salt Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pharmacyjournal.org [pharmacyjournal.org]

- 3. Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Uncovering abnormal changes in logP after fluorination using molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. An Insight into Fluorinated Imines and Hydrazones as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. acgpubs.org [acgpubs.org]

- 9. Anticancer Properties of Fluorinated Aminophenylhydrazines on A549 Lung Carcinoma Cell Line | Iranian Journal of Public Health [publish.kne-publishing.com]

- 10. mdpi.com [mdpi.com]

- 11. cabidigitallibrary.org [cabidigitallibrary.org]

- 12. researchgate.net [researchgate.net]

- 13. Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The N'-Benzylidene-3-fluorobenzohydrazide Scaffold: A Privileged Pharmacophore in Modern Medicinal Chemistry

An In-Depth Technical Guide

Abstract

The hydrazone moiety (-CO-NH-N=CH-) represents a cornerstone in contemporary drug discovery, prized for its synthetic accessibility and diverse pharmacological profile.[1][2][3] This technical guide delves into the N'-benzylidene-3-fluorobenzohydrazide core, dissecting its architecture to understand its function as a versatile pharmacophore. We will explore its synthesis, key structural features, a spectrum of biological activities, and the critical structure-activity relationships (SAR) that govern its efficacy. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this scaffold for the rational design of novel therapeutic agents.

Introduction: The Hydrazone Framework

Hydrazones, characterized by the azomethine proton (-NHN=CH-), are a class of compounds that have garnered significant attention for their broad and potent biological activities.[1][2] Their structural versatility and ability to form stable complexes with various biological targets make them privileged structures in medicinal chemistry.[3] The core hydrazone linkage serves as a critical pharmacophoric feature, capable of participating in hydrogen bonding and other non-covalent interactions within enzyme active sites or receptor binding pockets.[3][4] This guide focuses on a specific, highly promising scaffold: N'-benzylidene-3-fluorobenzohydrazide, examining how its unique combination of a fluorinated aromatic ring, a flexible hydrazide linker, and a modifiable benzylidene group contributes to its therapeutic potential.

Synthesis and Characterization

The synthesis of N'-benzylidene-3-fluorobenzohydrazide is a robust and high-yielding process, typically achieved through a straightforward condensation reaction. This accessibility is a key advantage for generating diverse libraries for screening purposes.

General Synthesis Workflow

The process involves the acid-catalyzed condensation of 3-fluorobenzohydrazide with a substituted or unsubstituted benzaldehyde in an alcoholic solvent.[5][6]

Caption: General workflow for the synthesis of the target scaffold.

Detailed Experimental Protocol

This protocol provides a self-validating system for the synthesis and purification of the title compound.

-

Reactant Preparation: In a 100 mL round-bottom flask, dissolve 3-fluorobenzohydrazide (1.0 mmol) in 30 mL of absolute ethanol. Stir until fully dissolved.

-

Addition of Aldehyde: To the stirred solution, add benzaldehyde (1.0 mmol).

-

Catalysis: Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.

-

Reflux: Equip the flask with a condenser and reflux the mixture for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Isolation: Upon completion, cool the reaction mixture to room temperature. The solid product will precipitate out of the solution.[6]

-

Purification: Filter the precipitate using a Buchner funnel and wash it with a small amount of cold ethanol to remove unreacted starting materials.

-

Drying & Recrystallization: Dry the crude product under vacuum. For higher purity, the solid can be recrystallized from a suitable solvent like ethanol or methanol to yield crystalline N'-benzylidene-3-fluorobenzohydrazide.[6]

Structural Characterization

The identity and purity of the synthesized compound must be confirmed using standard spectroscopic techniques.

-

FT-IR (Fourier-Transform Infrared Spectroscopy): Look for characteristic peaks corresponding to N-H stretching (around 3200-3400 cm⁻¹), C=O (amide) stretching (around 1630-1680 cm⁻¹), and C=N (azomethine) stretching (around 1600-1650 cm⁻¹).[7][8]

-

¹H-NMR (Proton Nuclear Magnetic Resonance): Expect to see a characteristic singlet for the azomethine proton (-N=CH-) in the range of 8.0-8.5 ppm and a singlet for the amide proton (-CO-NH-) around 11.0-12.0 ppm, along with aromatic protons in their expected regions.[5][8]

-

Mass Spectrometry (MS): The molecular ion peak should correspond to the calculated molecular weight of the compound (C₁₄H₁₁FN₂O).

The N'-Benzylidene-3-fluorobenzohydrazide Pharmacophore

A pharmacophore is the ensemble of steric and electronic features necessary to ensure optimal molecular interactions with a specific biological target. The title compound contains several key features that define its pharmacophoric profile.

Note: The above DOT script is a conceptual representation and requires an image of the molecule for proper rendering. A simplified structural representation is used below.

Caption: Key pharmacophoric features of the title scaffold.

-

Hydrogen Bond Acceptor: The carbonyl oxygen (C=O) is a strong hydrogen bond acceptor, crucial for anchoring the molecule to amino acid residues like serine or threonine in a target protein.[4]

-

Hydrogen Bond Donor: The amide proton (N-H) acts as a hydrogen bond donor, providing another key interaction point.[4]

-

Aromatic/Hydrophobic Regions: The two phenyl rings provide hydrophobic surfaces for π-π stacking or van der Waals interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan.

-

The Hydrazone Linker: This -CO-NH-N=CH- unit offers rotational flexibility, allowing the molecule to adopt different conformations to fit optimally into a binding site. Its planar nature also influences the overall molecular geometry.

-

The Fluorine Substituent: The fluorine atom on the benzoyl ring significantly modulates the electronic properties (as a strong electron-withdrawing group) and metabolic stability of the molecule. It can also engage in specific halogen bonding interactions.

Biological Activities and Therapeutic Potential

Derivatives of the N'-benzylidene benzohydrazide scaffold have demonstrated a remarkable range of pharmacological activities. The specific 3-fluoro substitution can enhance potency and bioavailability compared to unsubstituted analogues.

| Biological Activity | Target/Mechanism (Example) | Key Findings | Reference(s) |

| Anticancer | Inhibition of cell proliferation; potential telomerase inhibition. | Compounds show cytotoxicity against various cancer cell lines (e.g., lung, prostate, breast). IC₅₀ values can reach sub-micromolar levels. | [5][9][10][11][12] |

| Antimicrobial | Inhibition of essential bacterial/fungal enzymes or cell wall synthesis. | Broad-spectrum activity against Gram-positive and Gram-negative bacteria and fungal strains. | [7][13][14][15][16] |

| Anti-inflammatory | Inhibition of inflammatory enzymes like COX-2 or suppression of pro-inflammatory cytokines like TNF-α. | Derivatives show significant reduction in edema in animal models and inhibit key inflammatory pathways. | [2][3][17] |

| Antidiabetic | Inhibition of α-glucosidase, an enzyme involved in carbohydrate digestion. | Potent inhibition of α-glucosidase, with some derivatives showing significantly better activity than the standard drug, acarbose. | [18][19][20] |

| Anticonvulsant | Modulation of ion channels or neurotransmitter activity. | Hydrazone class of compounds has been extensively studied for anticonvulsant properties. | [1] |

Mechanism Spotlight: α-Glucosidase Inhibition

Several N'-benzylidene benzohydrazide derivatives have emerged as potent inhibitors of α-glucosidase, a key enzyme in managing type 2 diabetes.[19] Inhibition of this enzyme delays carbohydrate digestion, leading to a slower and lower rise in post-meal blood glucose levels. Kinetic studies have shown that these compounds often act as noncompetitive inhibitors, binding to an allosteric site on the enzyme.[19][20]

Caption: Mechanism of α-glucosidase inhibition for glycemic control.

Structure-Activity Relationship (SAR) Insights

The therapeutic efficacy of the N'-benzylidene-3-fluorobenzohydrazide scaffold can be fine-tuned by strategic structural modifications. SAR studies are crucial for optimizing lead compounds.

Caption: Key sites for modification and their impact on biological activity.

-

Ring A (3-Fluorobenzoyl Ring): The position and nature of the substituent are critical. The 3-fluoro position is often optimal. Moving it or replacing it with other groups (e.g., chloro, nitro) can drastically alter activity, sometimes beneficially for a specific target.[3]

-

Ring B (Benzylidene Ring): This ring is the most common site for modification to build a chemical library.

-

Electron-Donating Groups (EDGs): Substituents like hydroxyl (-OH) or methoxy (-OCH₃), particularly at the para-position, are frequently associated with increased anticancer and antioxidant activity.[21]

-

Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) or cyano (-CN) have been shown to significantly enhance potency for certain targets, such as α-glucosidase inhibition or antimicrobial action.[4][19]

-

-

Hydrazone Linker: While less commonly modified, replacing the oxygen with sulfur (to form a thiohydrazone) or altering the linker length can impact the molecule's conformational freedom and binding properties.

Conclusion and Future Directions

The N'-benzylidene-3-fluorobenzohydrazide core is a synthetically tractable and highly versatile pharmacophore with proven potential across multiple therapeutic areas. Its well-defined structure-activity relationships provide a clear roadmap for rational drug design. Future research should focus on leveraging computational tools for in-silico screening to predict target interactions and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, thereby accelerating the discovery of new, highly potent, and selective drug candidates.[13][18] The development of derivatives with improved pharmacokinetic profiles and reduced off-target effects remains a key objective for translating the promise of this scaffold into clinical success.

References

- Hydrazone derivatives in agrochemical discovery and development. (n.d.). Google Scholar.

- Rollas, S., & Küçükgüzel, Ş. G. (2007). Biological Activities of Hydrazone Derivatives. Mini-Reviews in Medicinal Chemistry, 7(2), 1911-1937.

- Tale, R. H., et al. (2024). Design, Synthesis, Antidiabetic Activity and In Silico Studies of New Hydrazone Derivatives Derived from Acetohexamide. ACS Omega, 5(26).

- Hussain, I., & Ali, A. (2017). Exploring the Pharmacological Activities of Hydrazone Derivatives: A Review. Journal of Phytochemistry & Biochemistry, 1(1).

-

Jin, L., et al. (2006). Synthesis, structure, and bioactivity of N'-substituted benzylidene-3,4,5-trimethoxybenzohydrazide and 3-acetyl-2-substituted phenyl-5-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1,3,4-oxadiazole derivatives. Bioorganic & Medicinal Chemistry Letters, 16(19), 5036-5040. Retrieved March 7, 2026, from [Link]

-

Eldin, R. R. E., et al. (2022). Ligand-based design and synthesis of N'-Benzylidene-3,4-dimethoxybenzohydrazide derivatives as potential antimicrobial agents; evaluation by in vitro, in vivo, and in silico approaches with SAR studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1098-1119. Retrieved March 7, 2026, from [Link]

-

(2025). Pharmacological Evaluation of Novel Hydrazide and Hydrazone Derivatives: Anti-Inflammatory and Analgesic Potential in Preclinical Models. MDPI. Retrieved March 7, 2026, from [Link]

- Synthesis and In-vitro Anti-Cancer Screening of N [(Substituted Phenyl)Benzylidene]Benzohydrazides. (n.d.). PharmaInfo.

-